Methyl 2-chloro-6-(4-fluorophenyl)pyridine-4-carboxylate
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Overview
Description
Methyl 2-chloro-6-(4-fluorophenyl)pyridine-4-carboxylate is an organic compound with the molecular formula C13H9ClFNO2. It is a derivative of pyridine, featuring a chloro group at the 2-position, a fluorophenyl group at the 6-position, and a carboxylate ester at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-6-(4-fluorophenyl)pyridine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine derivative and the necessary reagents for introducing the chloro and fluorophenyl groups.
Reaction Conditions: The reactions are usually carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-6-(4-fluorophenyl)pyridine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 2-chloro-6-(4-fluorophenyl)pyridine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: Researchers use it to study its effects on biological systems and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-6-(4-fluorophenyl)pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chlorophenyl)-6-(4-fluorophenyl)pyridine-4-carboxylate
- Methyl 3-methyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate
- 1-[4-(4-Fluorophenyl)-4-oxobutyl]-3-pyrrolidinyl methylcarbamate
Uniqueness
Methyl 2-chloro-6-(4-fluorophenyl)pyridine-4-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for developing new compounds with targeted activities .
Properties
Molecular Formula |
C13H9ClFNO2 |
---|---|
Molecular Weight |
265.67 g/mol |
IUPAC Name |
methyl 2-chloro-6-(4-fluorophenyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C13H9ClFNO2/c1-18-13(17)9-6-11(16-12(14)7-9)8-2-4-10(15)5-3-8/h2-7H,1H3 |
InChI Key |
LWALVPKKIIODPL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)Cl)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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